molecular formula C20H18N6O B2720013 N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide CAS No. 2034385-03-8

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide

Cat. No.: B2720013
CAS No.: 2034385-03-8
M. Wt: 358.405
InChI Key: FOEBKJIBVGBUKB-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide is a complex organic compound featuring multiple pyrazole rings. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their structural and electronic properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole core. One common approach is the reaction of hydrazine with β-diketones or β-ketoesters to form the pyrazole ring

Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, controlled temperatures, and specific solvents to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The pyridine ring can be oxidized to form pyridine-N-oxide.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

  • Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base, can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Pyridine-N-oxide derivatives.

  • Reduction: Pyrazoline derivatives.

  • Substitution: Amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: Its pyrazole moiety is known to interact with various biological targets, making it useful in drug discovery.

  • Medicine: The compound's derivatives may exhibit pharmacological activities, such as antileishmanial and antimalarial properties.

  • Industry: It can be used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. The pyrazole rings can bind to enzymes or receptors, influencing biological pathways. For example, in antileishmanial and antimalarial applications, the compound may inhibit enzymes essential for the survival of the pathogens.

Comparison with Similar Compounds

  • N-[(1,3-Dimethyl-1H-pyrazol-5-yl)methyl]-N-Methylamine

  • N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine oxalate

Uniqueness: This compound is unique due to its specific arrangement of pyrazole and pyridine rings, which may confer distinct biological activities compared to similar compounds.

Properties

IUPAC Name

N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-3-pyrazol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O/c1-25-19(6-8-23-25)17-10-15(12-21-14-17)13-22-20(27)16-4-2-5-18(11-16)26-9-3-7-24-26/h2-12,14H,13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEBKJIBVGBUKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)C3=CC(=CC=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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